molecular formula C29H34N2O3 B11654752 2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione

2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11654752
M. Wt: 458.6 g/mol
InChI Key: HYBFQIXAQRMZGS-UHFFFAOYSA-N
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Description

2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring a quinoline and isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline with an appropriate isoindole derivative under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps, including recrystallization and chromatography, are crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the quinoline moiety to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their ability to interact with biological macromolecules, influencing various biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a candidate for the development of new drugs targeting neurological disorders and cancer.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and functional versatility.

Mechanism of Action

The mechanism by which 2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline: Shares the quinoline moiety but lacks the isoindole component.

    Hexahydro-1H-isoindole-1,3(2H)-dione: Contains the isoindole structure but not the quinoline moiety.

Uniqueness

The uniqueness of 2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This duality allows for versatile applications across various scientific disciplines.

Properties

Molecular Formula

C29H34N2O3

Molecular Weight

458.6 g/mol

IUPAC Name

2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C29H34N2O3/c1-19(30-26(33)21-14-8-9-15-22(21)27(30)34)25(32)31-24-17-11-10-16-23(24)29(4,18-28(31,2)3)20-12-6-5-7-13-20/h5-7,10-13,16-17,19,21-22H,8-9,14-15,18H2,1-4H3

InChI Key

HYBFQIXAQRMZGS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3)N4C(=O)C5CCCCC5C4=O

Origin of Product

United States

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